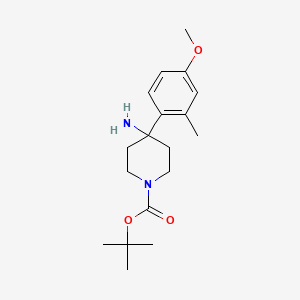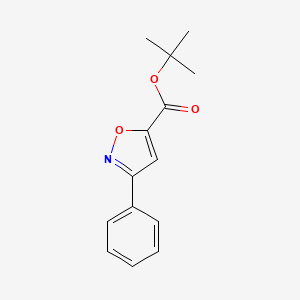
tert-Butyl (E)-3-(furan-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (E)-3-(furan-2-yl)acrylate is an organic compound that belongs to the class of acrylates It features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and an acrylate group, which is a derivative of acrylic acid
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl (E)-3-(furan-2-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-(furan-2-yl)acrylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
tert-Butyl (E)-3-(furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylate group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid.
Reduction: Reduction of the acrylate group results in the formation of tert-butyl 3-(furan-2-yl)propan-1-ol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
tert-Butyl (E)-3-(furan-2-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
作用機序
The mechanism of action of tert-Butyl (E)-3-(furan-2-yl)acrylate depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and acrylate group are key functional groups that contribute to the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
tert-Butyl (E)-3-(thiophen-2-yl)acrylate: Similar structure but with a thiophene ring instead of a furan ring.
tert-Butyl (E)-3-(pyridin-2-yl)acrylate: Contains a pyridine ring instead of a furan ring.
tert-Butyl (E)-3-(benzofuran-2-yl)acrylate: Features a benzofuran ring, which is a fused ring system.
Uniqueness
tert-Butyl (E)-3-(furan-2-yl)acrylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. The furan ring is more electron-rich compared to thiophene and pyridine rings, making it more reactive in certain chemical reactions. Additionally, the acrylate group provides a site for further functionalization, enhancing the compound’s versatility in synthetic applications.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
tert-butyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(12)7-6-9-5-4-8-13-9/h4-8H,1-3H3/b7-6+ |
InChIキー |
ATQDIWNIPOBJQL-VOTSOKGWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=CO1 |
正規SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


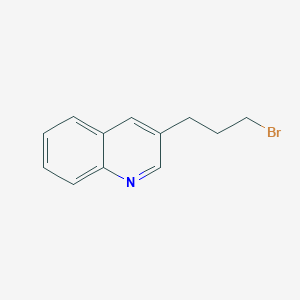
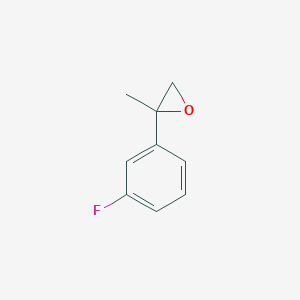

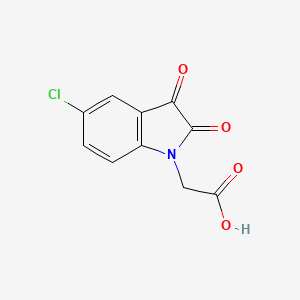

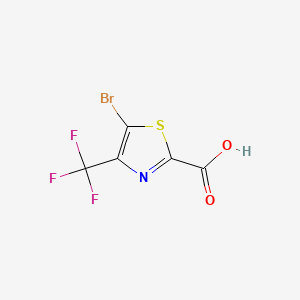
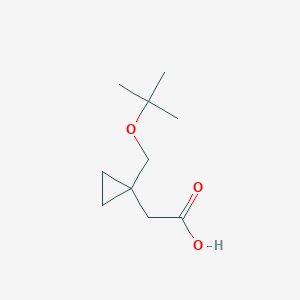
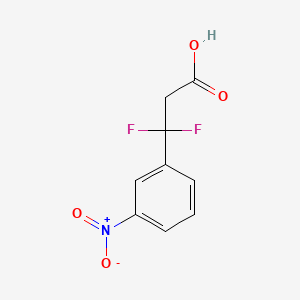
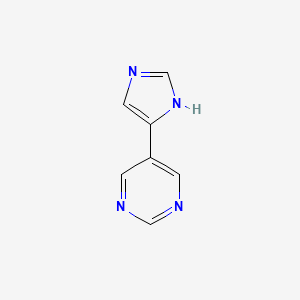
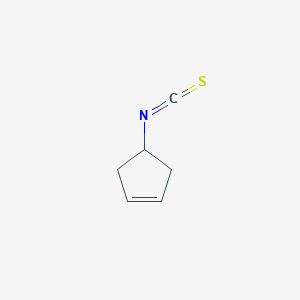

![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)
